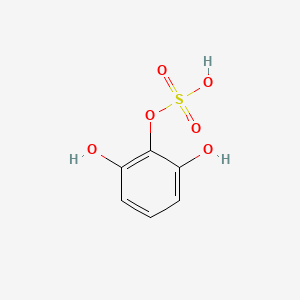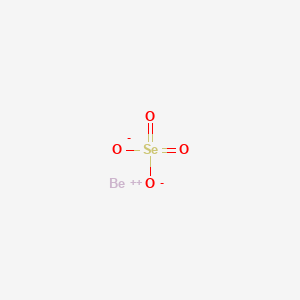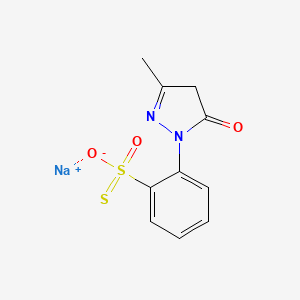
Cinnamic acid, (4-dimethylamino)thio-, O-ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cinnamic acid, (4-dimethylamino)thio-, O-ethyl ester is an organic compound that belongs to the cinnamic acid derivatives family. These compounds are known for their diverse biological activities and are widely used in various fields such as chemistry, biology, and medicine. The structure of this compound includes a cinnamic acid backbone with a dimethylamino group and a thioether linkage, making it a unique and versatile compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cinnamic acid, (4-dimethylamino)thio-, O-ethyl ester typically involves the esterification of cinnamic acid derivatives. One common method is the Fischer esterification, where cinnamic acid reacts with ethanol in the presence of an acid catalyst to form the ester. Another method involves the use of cinnamoyl chloride, which reacts with ethanol under basic conditions to yield the desired ester .
Industrial Production Methods
Industrial production of cinnamic acid derivatives often involves large-scale esterification processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Cinnamic acid, (4-dimethylamino)thio-, O-ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted cinnamic acid derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Cinnamic acid, (4-dimethylamino)thio-, O-ethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Industry: The compound is used in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of cinnamic acid, (4-dimethylamino)thio-, O-ethyl ester involves its interaction with various molecular targets and pathways. The compound can inhibit the growth of microorganisms by disrupting their cell membranes and metabolic processes. In cancer cells, it can induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways and enzymes . The antioxidant properties of the compound are attributed to its ability to scavenge free radicals and terminate radical chain reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cinnamic acid: The parent compound with a simpler structure and similar biological activities.
4-Dimethylaminocinnamic acid: A derivative with a dimethylamino group, similar to the compound .
Ethyl cinnamate: An ester of cinnamic acid with similar chemical properties.
Uniqueness
Cinnamic acid, (4-dimethylamino)thio-, O-ethyl ester is unique due to the presence of both the dimethylamino group and the thioether linkage, which confer distinct chemical and biological properties. These structural features enhance its reactivity and biological activity compared to other cinnamic acid derivatives .
Eigenschaften
CAS-Nummer |
117666-89-4 |
|---|---|
Molekularformel |
C13H17NOS |
Molekulargewicht |
235.35 g/mol |
IUPAC-Name |
O-ethyl (E)-3-[4-(dimethylamino)phenyl]prop-2-enethioate |
InChI |
InChI=1S/C13H17NOS/c1-4-15-13(16)10-7-11-5-8-12(9-6-11)14(2)3/h5-10H,4H2,1-3H3/b10-7+ |
InChI-Schlüssel |
MBVYEVUWAIDSEL-JXMROGBWSA-N |
Isomerische SMILES |
CCOC(=S)/C=C/C1=CC=C(C=C1)N(C)C |
Kanonische SMILES |
CCOC(=S)C=CC1=CC=C(C=C1)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


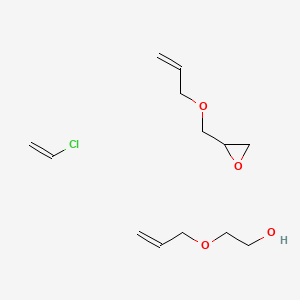
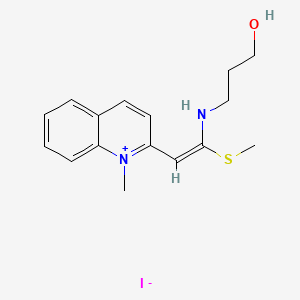
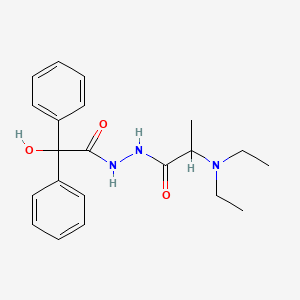
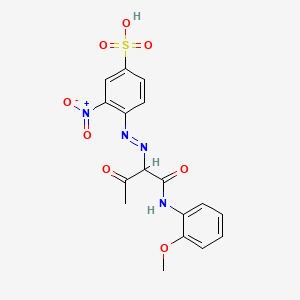

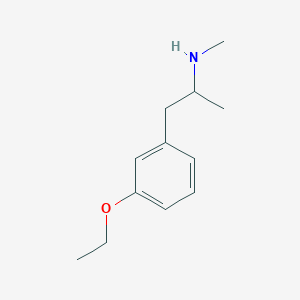
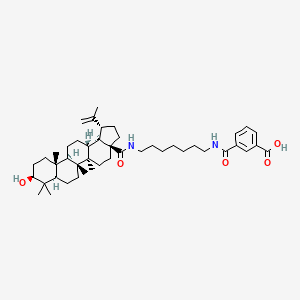
![2-methoxy-N-[3-(4-methylpiperazin-1-yl)propyl]-5-sulfamoylbenzamide;oxalic acid](/img/structure/B12743899.png)
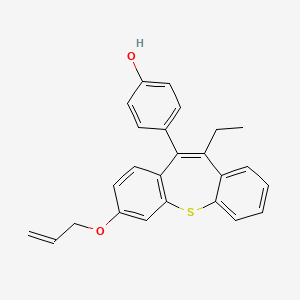
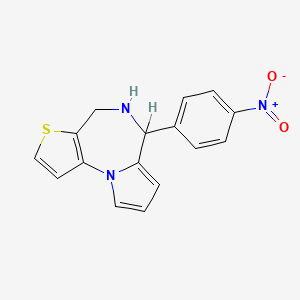
![N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12743918.png)
